N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a synthetic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 402.41 g/mol. This compound is classified under the category of benzamides, which are derivatives of benzoic acid where an amine group replaces a hydrogen atom on the benzene ring. The IUPAC name reflects its complex structure, indicating multiple functional groups including methoxy and dioxo moieties.
The synthesis of N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available sources, compounds of similar structure often utilize methods such as:
The exact conditions (temperature, solvent, catalysts) for these reactions would depend on the specific pathway chosen.
The molecular structure of N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can be represented using several structural formulas:
InChI=1S/C23H18N2O5/c1-29-16-11-12-20(30-2)19(13-16)24-21(26)14-7-9-15(10-8-14)25-22(27)17-5-3-4-6-18(17)23(25)28/h3-13H,1-2H3,(H,24,26).This notation provides a detailed representation of the compound's connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.41 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
| InChI Key | DMCSLNLGNSLRJS-UHFFFAOYSA-N |
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions highlight the compound's potential reactivity due to its functional groups.
Further studies would be required to elucidate its precise mechanism of action.
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is typically characterized by:
| Property | Value |
|---|---|
| Appearance | Solid (exact appearance may vary based on purity and form) |
| Purity | Generally ≥ 95% |
The chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents (exact solubility varies with solvent type) |
| Stability | Stable under normal laboratory conditions |
These properties are essential for handling and application in research settings.
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide finds applications primarily in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4